1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Overview
Description
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
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Biological Activity
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an azetidine ring and a pyrazole moiety, contributing to its unique pharmacological profile. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, which includes two hydrochloride groups that enhance its solubility in aqueous environments. The azetidine ring provides structural uniqueness, while the pyrazole component is known for various pharmacological properties, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Properties
Several studies have highlighted the potential of this compound as an anticancer agent. The compound has been observed to induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been linked to the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential therapeutic applications in treating conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes:
- Azetidine Formation : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
- Pyrazole Synthesis : The pyrazole moiety can be introduced through condensation reactions with hydrazine derivatives.
- Dihydrochloride Salt Formation : The final step typically involves the formation of the dihydrochloride salt to enhance solubility.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. Administration of the compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(Pyrrolidin-3-yl)-1H-pyrazole | Pyrrolidine ring instead of azetidine | Enhanced central nervous system activity |
2-(Azetidin-2-yl)-1H-pyrazole | Different azetidine substitution | Distinct biological activity profiles |
1-(Morpholin-4-yl)-1H-pyrazole | Morpholine ring structure | Improved solubility and bioavailability |
These comparisons highlight how variations in structure can influence biological activity, emphasizing the importance of structural optimization in drug design.
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-8-9(3-1)6-4-7-5-6;;/h1-3,6-7H,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRZTOMIOCRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-16-6, 1221715-95-2 | |
Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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